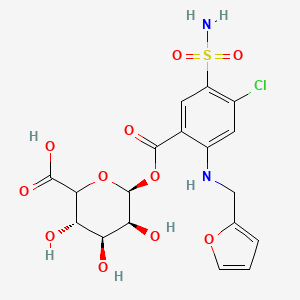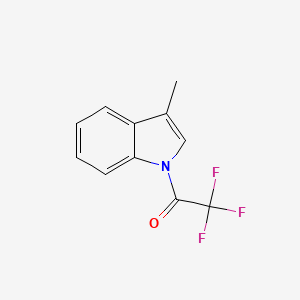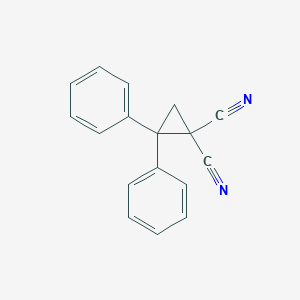
2,2-Diphenylcyclopropane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C17H12N2 It is characterized by a cyclopropane ring substituted with two phenyl groups and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of diphenylacetylene with a suitable reagent such as diethyl malonate, followed by the introduction of cyano groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,2-Diphenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of diphenylcyclopropane-1,1-diamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
2,2-Diphenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Diphenylphenol: Another compound with phenyl groups, but with different functional groups and structural features.
1,1-Diphenylethylene: Similar in having phenyl groups but differs in the presence of a double bond instead of a cyclopropane ring.
Uniqueness
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity compared to other similar compounds. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
特性
分子式 |
C17H12N2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
2,2-diphenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C17H12N2/c18-12-16(13-19)11-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11H2 |
InChIキー |
KZQNSNGUWAXRBP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
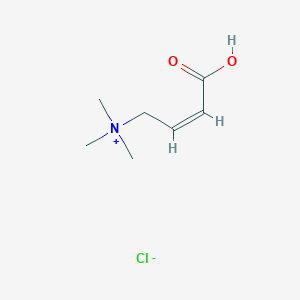
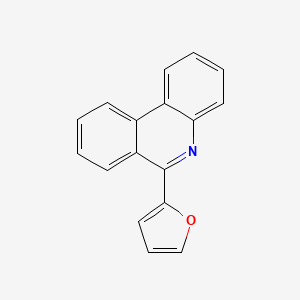
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
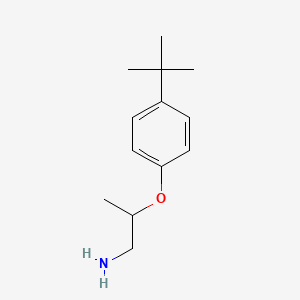

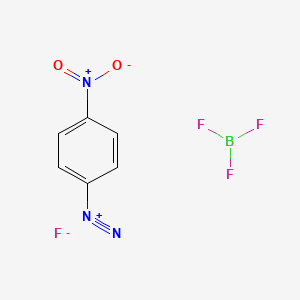
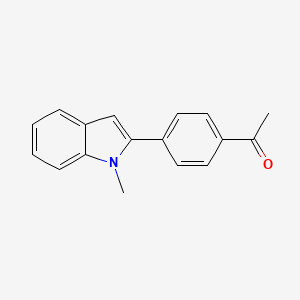
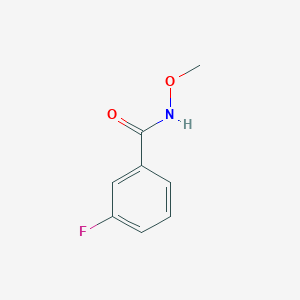
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
